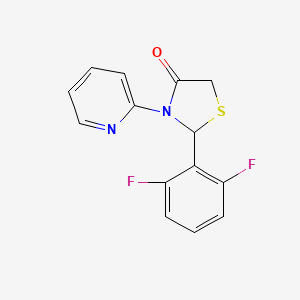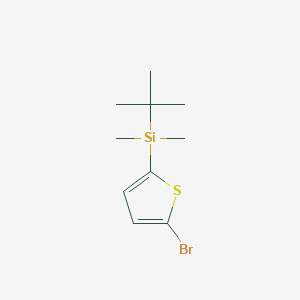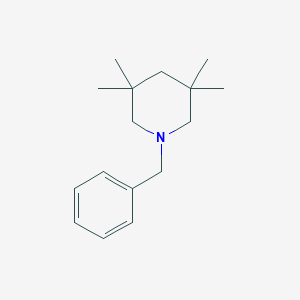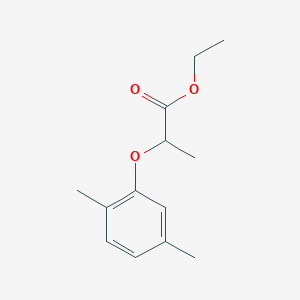
Dinonyl octa-3,5-diynedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinonyl octa-3,5-diynedioate is a chemical compound with the molecular formula C_26H_42O_4. It is an ester derivative of octa-3,5-diynedioic acid, where two nonyl groups are attached to the carboxyl groups. This compound is known for its unique structure, which includes two triple bonds in a conjugated system, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dinonyl octa-3,5-diynedioate typically involves the esterification of octa-3,5-diynedioic acid with nonyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can significantly reduce production time and costs. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Dinonyl octa-3,5-diynedioate can undergo various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bonds can be reduced to double bonds or single bonds using hydrogenation reactions.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the nonyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and ozone (O_3).
Reduction: Hydrogen gas (H_2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new esters or amides.
Wissenschaftliche Forschungsanwendungen
Dinonyl octa-3,5-diynedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the study of conjugated systems and their electronic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty polymers and materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of dinonyl octa-3,5-diynedioate is largely dependent on its ability to interact with various molecular targets through its conjugated triple bonds. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these processes can generate reactive oxygen species (ROS) that can induce cellular damage or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octa-3,5-diynedioic acid: The parent compound of dinonyl octa-3,5-diynedioate, which lacks the ester groups.
Dinonyl octa-3,5-diene-1,7-dioate: A similar compound with double bonds instead of triple bonds.
Dinonyl octa-3,5-diynedioic acid: A compound with carboxylic acid groups instead of ester groups.
Uniqueness
This compound is unique due to its conjugated triple bond system, which imparts distinct electronic properties. This makes it particularly valuable in the study of conjugated systems and their applications in materials science and medicinal chemistry. Its ability to undergo a variety of chemical reactions also makes it a versatile compound for synthetic applications.
Eigenschaften
CAS-Nummer |
139399-00-1 |
|---|---|
Molekularformel |
C26H42O4 |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
dinonyl octa-3,5-diynedioate |
InChI |
InChI=1S/C26H42O4/c1-3-5-7-9-11-15-19-23-29-25(27)21-17-13-14-18-22-26(28)30-24-20-16-12-10-8-6-4-2/h3-12,15-16,19-24H2,1-2H3 |
InChI-Schlüssel |
IIPXXHFDRSLEQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC(=O)CC#CC#CCC(=O)OCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B14260803.png)
![Dimethyl [(3S)-hept-4-en-3-yl]propanedioate](/img/structure/B14260819.png)

![ethyl (2S)-2-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B14260833.png)


![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14260852.png)
![4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid](/img/structure/B14260862.png)
![3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14260863.png)

![Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B14260873.png)
![1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14260889.png)
![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)
